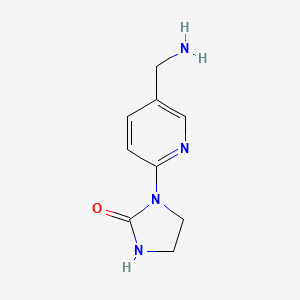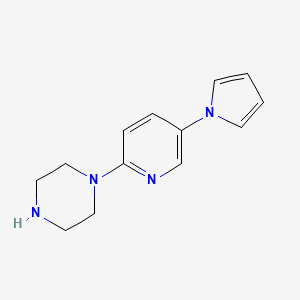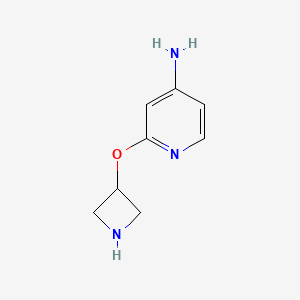
1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one
Vue d'ensemble
Description
Synthesis Analysis
Imidazole, a five-membered heterocyclic moiety, is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Applications De Recherche Scientifique
Drug Discovery and Pharmacology
The imidazole ring present in 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one is a significant structure in pharmacology. It’s a core component in many therapeutic agents due to its resemblance to the fundamental building blocks of life, such as amino acids and nucleotides . This compound can be utilized in the synthesis of novel drugs with potential antibacterial, antiviral, and anti-inflammatory properties. Its versatility in drug design stems from the ability to modify the imidazole ring, which can lead to the discovery of new pharmacophores.
Material Science
In material science, this compound’s structural complexity and inherent stability make it an excellent candidate for creating advanced polymers and nano-materials. Its potential to form stable bonds with various materials can lead to the development of new composites with enhanced mechanical and thermal properties, suitable for high-performance applications.
Analytical Chemistry
The compound’s unique chemical structure allows it to serve as a molecular probe or a reagent in analytical chemistry applications. It could be used in chromatography as a standard or in spectroscopy as a compound with distinct absorbance or emission properties, aiding in the identification and quantification of complex biological samples .
Biochemistry
In biochemistry, 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one can be used to study enzyme-substrate interactions due to its structural similarity to biological molecules. It could act as an inhibitor or a substrate analogue to dissect enzymatic pathways or to understand the biochemical role of similar endogenous compounds .
Organic Chemistry
This compound is a valuable intermediate in organic synthesis. The imidazole ring can participate in various chemical reactions, providing pathways to synthesize a wide array of heterocyclic compounds. Its reactivity can be harnessed to create complex molecules with potential applications in medicinal chemistry and agrochemicals .
Chemical Engineering
In chemical engineering, the compound’s robustness can be exploited in process chemistry to develop more efficient synthetic routes. It could be used to optimize reactions in terms of yield and scalability, which is crucial for industrial production of pharmaceuticals and specialty chemicals.
Propriétés
IUPAC Name |
1-[5-(aminomethyl)pyridin-2-yl]imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c10-5-7-1-2-8(12-6-7)13-4-3-11-9(13)14/h1-2,6H,3-5,10H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTJTEDLZHCWEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-amine](/img/structure/B1473025.png)
![3-(Chloromethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole hydrochloride](/img/structure/B1473028.png)
![(1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1473033.png)

![5-Methoxy-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1473037.png)



![2-Amino-2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B1473041.png)
![5-Fluoro-3-(piperazin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B1473042.png)



![3-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1473047.png)